2-Iodo-5-methylpyridin-4-amine
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Overview
Description
2-Iodo-5-methylpyridin-4-amine is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methylpyridin-4-amine can be achieved through several methods. One common approach involves the iodination of 5-methylpyridin-4-amine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Another method involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with an arylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki-Miyaura cross-coupling reaction is favored due to its mild reaction conditions and high yields. This method allows for the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura cross-coupling to form biaryl compounds
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines
Scientific Research Applications
2-Iodo-5-methylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methylpyridin-4-amine depends on its application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The iodine atom can facilitate the formation of halogen bonds, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-2-methylpyridin-4-amine
- 4-Iodo-5-methylpyridin-2-amine
- 2-Amino-4-methylpyridine
Comparison
Compared to its analogs, 2-Iodo-5-methylpyridin-4-amine exhibits unique reactivity due to the position of the iodine atom. This positioning allows for selective functionalization and coupling reactions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H7IN2 |
---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
2-iodo-5-methylpyridin-4-amine |
InChI |
InChI=1S/C6H7IN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) |
InChI Key |
VCOPRUQRRRKOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N)I |
Origin of Product |
United States |
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